

Standard operating procedure for [Compound] administration

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Compound of Interest		
Compound Name:	Tezusomant	
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Standard Operating Procedure for Rapamycin Administration

Application Notes

Rapamycin, also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1] [2] mTOR acts as a central regulator of cell growth, proliferation, metabolism, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[3][4] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin primarily acts by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTORC1. Due to its central role in cell signaling, rapamycin is a widely used tool in various research fields, including cancer, immunology, aging, and studies of autophagy.

The effectiveness of rapamycin in both in vitro and in vivo studies is highly dependent on its proper preparation, dosage, and administration route, especially given its poor water solubility. These notes and protocols provide a comprehensive guide for the preparation and administration of rapamycin for research applications.

Data Presentation

Quantitative data for rapamycin's use in experimental settings is summarized below.



Table 1: Physical/Chemical Properties and Storage of Rapamycin

Parameter	Value	Source
Molecular Weight	914.17 g/mol	
Recommended Solvents	Dimethyl sulfoxide (DMSO), Ethanol	
Solubility in DMSO	≥ 100 mg/mL (~109 mM)	
Solubility in Ethanol	≥ 50 mg/mL	
Storage of Powder	-20°C, desiccated, for up to 3 years	

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | |

Table 2: Recommended Rapamycin Concentrations for Cell Culture Applications

Application	Cell Line Example	Working Concentration	Incubation Time	Source
mTOR Inhibition (IC50)	HEK293	~0.1 nM	Not specified	
General mTOR Inhibition	Various	10 - 100 nM	1 - 24 hours	
Autophagy Induction	COS-7, H4	200 nM	4 hours	

| Apoptosis Studies | PC12, HeLa | 0.2 μg/mL (~219 nM) | 48 - 72 hours | |

Table 3: Example Rapamycin Dosages for In Vivo Studies in Mice



Research Area	Mouse Strain	Administrat ion Route	Dosage	Vehicle/For mulation	Source
Cancer (T Cell Lymphoma)	C57BL/6	Intraperiton eal (i.p.)	1-8 mg/kg	Not specified	
Cancer (Glioma)	N/A (Rat Model)	Intracranial Beads	0.3% - 30% loading	Biodegradabl e polymer	
Longevity	C57BL/6	Oral (in food)	42 ppm (~6.72 mg/kg/day)	Microencaps ulated in diet	
Immunology	C57BL/6	Intraperitonea I (i.p.)	6 mg/kg	10% PEG400, 10% Tween 80	

| Islet Transplantation | CBA/J | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg/day | Carboxymethylcellulose | |

Table 4: Pharmacokinetic Parameters of Rapamycin in Mice

Parameter	Administration Route	Dose	Value	Source
Biological Half-life	Intravenous (i.v.)	10 - 100 mg/kg*	2.1 - 4.8 h	
Total Plasma Clearance	Intravenous (i.v.)	10 - 50 mg/kg*	12.5 - 39.3 mL/min/kg	
Volume of Distribution	Intravenous (i.v.)	10 - 100 mg/kg*	1.73 - 8.75 L/kg	

*Note: Data for a water-soluble rapamycin prodrug, which converts to rapamycin.

Table 5: Potential Toxicities of Rapamycin Observed in Rodents



Finding	Species	Dosage and Route	Details	Source
Reduced Weight Gain	Rat	1.5 mg/kg/day i.p.	Significant reduction in weight gain over a 14-day period.	
Focal Myocardial Necrosis	Rat	1.5 mg/kg/day i.p.	Mild-to-moderate severity observed in all rats given rapamycin.	
Impaired Glucose Homeostasis	Mouse	1.0 and 5.0 mg/kg/day i.p.	Erratic blood glucose control was observed at higher dosages.	

| Beta Cell Toxicity | Rat/Human Islets | In vitro | Chronic treatment led to loss of cell function and viability, correlated with mTORC2 inhibition. | |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock Solution for In Vitro Use

This protocol describes how to prepare a concentrated stock solution of rapamycin for cell culture experiments.

Materials:

- Rapamycin powder (e.g., MW 914.17 g/mol)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes



Procedure:

- Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin. For 1 mL of a 10 mM stock, 9.14 mg of rapamycin powder is needed.
- Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
- Dissolution: Add the appropriate volume of DMSO to the powder. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile
 microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent degradation from repeated
 freeze-thaw cycles.

Protocol 2: In Vitro Treatment of Cultured Cells with Rapamycin

This protocol describes the dilution of the stock solution and its application to cultured cells.

Procedure:

- Determine Working Concentration: Based on the specific cell line and experimental goal, determine the final concentration of rapamycin required. For initial experiments, a doseresponse curve is recommended.
- Thaw Stock Solution: Remove one aliquot of the rapamycin stock solution (e.g., 10 mM) from the freezer and thaw it at room temperature.
- Prepare Working Solution: Dilute the stock solution to the final desired concentration directly in pre-warmed cell culture medium.
 - \circ Example: To prepare 10 mL of medium with a final concentration of 100 nM, add 1 μ L of the 10 mM stock solution to the medium.



- Mix and Treat: Gently mix the medium containing rapamycin to ensure a homogenous solution. Remove the existing medium from the cells and replace it with the rapamycincontaining medium.
- Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used in the highest rapamycin treatment group.
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

Protocol 3: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection in Mice

Due to its poor water solubility, rapamycin requires a specific vehicle for in vivo administration.

Materials:

- · Rapamycin powder
- 100% Ethanol
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile tubes, syringes, and 0.22 μm sterile filters

Procedure:

- Stock Solution (50 mg/mL): Aseptically dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol. Aliquot and store at -80°C.
- Vehicle Preparation: Prepare a vehicle solution consisting of 5% Tween 80 and 5% PEG400 in sterile water or PBS. An alternative, commonly used vehicle is 10% PEG400 and 10% Tween 80.



- Working Solution (e.g., 1 mg/mL):
 - On the day of injection, thaw an aliquot of the rapamycin stock solution.
 - To prepare 10 mL of a 1 mg/mL working solution, combine 5 mL of 10% PEG400 solution,
 5 mL of 10% Tween 80 solution, and 200 μL of the 50 mg/mL rapamycin stock solution.
 - Vortex the solution until it is clear and homogenous.
- Sterilization: Sterile-filter the final working solution using a 0.22 μm syringe filter before injection.
- Administration: The typical injection volume for a mouse is 100-200 μL. Calculate the required volume based on the animal's body weight and the desired dose.

Protocol 4: Preparation of Rapamycin for Oral Gavage in Mice

This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

- Rapamycin powder
- Vehicle solution (e.g., 0.5% methylcellulose or 0.2% carboxymethyl cellulose with 0.25% polysorbate-80)
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles

Procedure:

• Weigh Rapamycin: Weigh the required amount of rapamycin powder.



- Prepare Vehicle: Prepare the desired vehicle solution. For example, dissolve 0.5 g of methylcellulose in 100 mL of sterile water to make a 0.5% solution.
- Create Suspension:
 - Triturate the rapamycin powder with a small amount of the vehicle in a mortar to form a smooth paste.
 - Gradually add the remaining vehicle while continuously mixing to create a uniform suspension.
- Administration: Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume will depend on the animal's weight and the desired dose.

Protocol 5: Western Blotting to Analyze mTOR Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of key mTORC1 downstream targets, which is a common method to confirm rapamycin's activity.

Materials:

- Cell lysates from control and rapamycin-treated cells
- RIPA buffer
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer equipment
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)
- HRP-conjugated secondary antibodies



• Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

- Cell Lysis: After rapamycin treatment, wash cells with ice-cold PBS and lyse them using icecold RIPA buffer.
- Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensity. A decrease in the ratio of phosphorylated protein to total protein in rapamycin-treated samples indicates mTORC1 inhibition.

Visualizations

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Rapamycin -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead="tee"]; } end_dot Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin on mTORC1.

// Nodes Start [label="Start: Prepare Rapamycin\nStock Solution (Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Culture Cells to\nDesired Confluency", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareMedium [label="Prepare Working Solution:\nDilute Rapamycin in Medium\n(Protocol 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat Cells with Rapamycin\n(and Vehicle Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nDesired Duration", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells for Analysis\n(e.g., Lysis for Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Effect\n(e.g., Western Blot, Viability Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Data Interpretation", fillcolor="#FBBC05", fontcolor="#202124"];

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// Edges Start -> PrepareMedium; Culture -> Treat; PrepareMedium -> Treat; Treat -> Incubate; Incubate -> Harvest; Harvest -> Analysis; Analysis -> End; } end_dot Caption: Experimental workflow for in vitro Rapamycin treatment and analysis.

// Nodes Start [label="Start: Weigh\nRapamycin Powder", fillcolor="#FBBC05", fontcolor="#202124"]; Stock [label="Prepare Concentrated Stock\n(e.g., 50 mg/mL in Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vehicle [label="Prepare Vehicle\n(e.g., PEG400/Tween 80)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Stock and Vehicle to\nCreate Working Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Sterile Filter\n(0.22 μ m)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="Administer to Animal\n(e.g., i.p. Injection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Stock; Stock -> Mix; Vehicle -> Mix; Mix -> Filter; Filter -> Administer; Administer -> End; } end_dot Caption: Workflow for preparing Rapamycin for in vivo administration via injection.

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